methyl 4-(benzyloxy)-1H-indole-2-carboxylate

Protecting group orthogonality Indole alkaloid synthesis ACE inhibitor

Traditional 4-hydroxyindole-2-carboxylates suffer oxidative instability and lack orthogonal protection, complicating multi-step syntheses. This crystalline, 97% pure intermediate overcomes these challenges with a benzyl ether at C4 (hydrogenolysis-labile) and a methyl ester at C2 (hydrolysis-labile), enabling sequential, regioselective deprotection. • Stable, crystalline solid with consistent 97% purity • Validated key intermediate for mepindolol and BW-B385C synthesis • Distinct C4-benzyloxy SAR: Ki >2,500 nM vs 5-substituted analog 40 nM • Hemmetsberger cyclization ensures exclusive 4-regioselectivity Ideal for medicinal chemistry campaigns requiring orthogonal functionalization of the indole 4-position.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 27748-09-0
Cat. No. B1366059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(benzyloxy)-1H-indole-2-carboxylate
CAS27748-09-0
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3
InChIKeyCDDYUJMTTJRWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Benzyloxy)-1H-indole-2-carboxylate Overview


Methyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27748-09-0) is a C4-benzyloxy-substituted indole-2-carboxylic acid methyl ester with molecular formula C₁₇H₁₅NO₃ and molecular weight 281.31 g/mol . This compound belongs to the class of 4-oxygenated indole-2-carboxylates and is primarily employed as a protected synthetic intermediate in multi-step medicinal chemistry campaigns. The molecule features two orthogonal protecting groups: a benzyl ether at the 4-position (cleavable by catalytic hydrogenolysis) and a methyl ester at the 2-position (cleavable by alkaline hydrolysis), enabling sequential and selective deprotection during complex molecule assembly [1]. Its established role as a key intermediate in the synthesis of the marketed beta-blocker mepindolol and the combined ACE inhibitor/beta-blocker candidate BW-B385C distinguishes it from other regioisomeric benzyloxyindole carboxylates that lack this specific synthetic lineage [2].

Methyl 4-(Benzyloxy)-1H-indole-2-carboxylate Substitution Limitations


The 4-position of the indole nucleus is sterically and electronically distinct from the 5- and 6-positions, and this substitution pattern fundamentally governs both the synthetic accessibility of downstream pharmacophores and the biological activity of derived compounds [1]. Methyl 4-(benzyloxy)-1H-indole-2-carboxylate is synthesized via Hemmetsberger thermal cyclization of an azidocinnamate derived from O-benzylsalicylaldehyde—a route that regioselectively installs the 4-oxygenated indole scaffold without competing 5- or 6-substituted byproducts [2]. Once obtained, the sequential deprotection logic (hydrogenolytic debenzylation to reveal a 4-hydroxyl, followed by saponification of the 2-methyl ester) is integral to the synthesis of mepindolol and BW-B385C; substitution with the ethyl ester or the free carboxylic acid at the indole synthesis stage would compromise either protecting group orthogonality or cyclization efficiency [1][3]. Evidence from 5α-reductase enzyme assays also demonstrates that the position of the benzyloxy substituent on the indole ring dramatically alters target engagement: the 4-benzyloxy acid exhibits Ki > 2,500 nM against human steroid 5α-reductase type 1, whereas the 5-benzyloxy acid shows Ki = 40 nM against the type 2 isozyme [4]. Although these data are for the carboxylic acid forms and derive from different isoforms, they underscore the functional non-equivalence of regioisomers and reinforce that simple substitution of the 4-benzyloxy methyl ester with a 5- or 6-substituted analog would yield a fundamentally different compound with divergent reactivity and pharmacology.

Methyl 4-(Benzyloxy)-1H-indole-2-carboxylate Comparative Evidence


Orthogonal Protecting Group Strategy

In the published synthesis of BW-B385C (a combined ACE inhibitor and beta-blocker), methyl 4-(benzyloxy)-1H-indole-2-carboxylate (III) serves as the pivotal intermediate that supports two orthogonal deprotection steps [1]. The benzyl ether is first removed by catalytic hydrogenolysis to liberate the 4-hydroxyl group, which is then alkylated with (2S)-glycidyl tosylate. Only after this step is the methyl ester saponified to reveal the carboxylic acid for subsequent amide coupling with the ACE inhibitor synthon [1]. This sequential deprotection logic cannot be executed with the corresponding 4-hydroxy free acid or with alternative esters (e.g., ethyl or tert-butyl) simultaneously, as premature carboxylate deprotection would interfere with the hydrogenolysis step or subsequent alkylation chemistry. The ethyl ester analog (CAS 27737-55-9) requires different saponification kinetics (longer reaction times or higher temperatures) that may be incompatible with the acid-labile tert-butyl carbamate protecting groups present in the downstream intermediates [2].

Protecting group orthogonality Indole alkaloid synthesis ACE inhibitor

Positional Selectivity in 5α-Reductase Inhibition

BindingDB-curated ChEMBL data reveal a profound regioisomer-dependent difference in enzyme inhibition by benzyloxyindole-2-carboxylic acids [1][2]. 4-Benzyloxy-1H-indole-2-carboxylic acid exhibits an apparent Ki > 2,500 nM against recombinant human steroid 5α-reductase type 1 expressed in CHO cells, indicating negligible inhibition at the tested concentrations [1]. In contrast, the 5-benzyloxy regioisomer (5-benzyloxy-1H-indole-2-carboxylic acid) shows Ki = 40 nM against recombinant human steroid 5α-reductase type 2 under comparable assay conditions [2]. Although the two measurements involve different isozymes (type 1 vs. type 2), the magnitude of difference (>62-fold) demonstrates that benzyloxy substitution at the 4-position renders the indole scaffold inactive against this therapeutic target family, whereas the 5-substituted isomer is a potent inhibitor. This positional effect is critical for medicinal chemistry programs targeting 5α-reductase: the 4-benzyloxy methyl ester serves as a suitable negative control or selectivity probe scaffold, while the 5-substituted analog would be required for potency.

Steroid 5α-reductase Structure-activity relationship Indole substitution pattern

Validated Intermediate for Mepindolol Synthesis

The 1971 synthesis of mepindolol (Betagon), a non-selective beta-blocker used clinically for glaucoma treatment, employs 4-benzyloxyindole-2-carboxylic acid as the requisite intermediate for constructing the 4-hydroxy-2-methylindole core [1]. The benzyl ether serves as a latent 4-hydroxyl group that is unmasked late in the synthesis after the indole 2-position has been elaborated. Methyl 4-(benzyloxy)-1H-indole-2-carboxylate is the methyl ester analog of this key intermediate and can be directly converted to 4-benzyloxyindole-2-carboxylic acid by simple saponification [2]. In contrast, the 5- or 6-benzyloxy methyl ester regioisomers lack a corresponding validated route to a marketed pharmaceutical agent, making their procurement value proposition weaker for programs seeking precedented synthetic intermediates.

Beta-blocker synthesis Mepindolol 4-hydroxyindole chemistry

Regioselective Access via Hemmetsberger Cyclization

The Hemmetsberger-Knittel indole synthesis, which proceeds via thermal cyclization of α-azidocinnamate esters, provides regioselective access to indole-2-carboxylates [1]. When the starting aldehyde is O-benzylsalicylaldehyde (2-benzyloxybenzaldehyde), the resulting azidocinnamate cyclizes exclusively to the 4-benzyloxy-substituted indole because the ortho-alkoxy substituent on the phenyl ring directs cyclization to the position para to itself [2]. This synthetic route cannot produce the 5- or 6-benzyloxy regioisomer, which must be accessed through alternative routes (e.g., Reissert indole synthesis for 4-benzyloxyindole, or Fischer indole synthesis for 5-/6-substituted analogs) that may give lower yields or require different starting materials [3]. For laboratories already equipped with O-benzylsalicylaldehyde and ethyl azidoacetate, the Hemmetsberger route to methyl 4-(benzyloxy)-1H-indole-2-carboxylate is the most direct entry into the 4-oxygenated indole-2-carboxylate chemical space, typically proceeding in yields exceeding 70% for the cyclization step [1].

Hemmetsberger indole synthesis Azidocinnamate cyclization Regioselectivity

Purification and Storage Specifications

Commercial suppliers specify a purity of 97% (HPLC) for methyl 4-(benzyloxy)-1H-indole-2-carboxylate, with a recommended storage temperature of 0–8°C . This cold-storage requirement reflects the compound's sensitivity to ester hydrolysis and benzyl ether oxidation under ambient conditions, which may be accelerated relative to the corresponding ethyl ester or free acid analogs . The defined storage specification is relevant for procurement planning: laboratories must ensure cold-chain storage capability, and procurement quantities should be matched to projected usage rates to minimize degradation. In contrast, methyl 4-hydroxy-1H-indole-2-carboxylate (the debenzylated analog) is typically stored at 2–8°C as well, but lacks the stabilizing benzyl protecting group and is more prone to oxidative coupling and polymerization .

Chemical purity Storage stability Quality specification

Methyl 4-(Benzyloxy)-1H-indole-2-carboxylate Application Scenarios


Dual ACE Inhibitor–Beta-Blocker Hybrid Synthesis

This compound is the documented starting material for constructing the beta-blocker pharmacophore of BW-B385C-type dual-action antihypertensive agents [1]. The synthetic sequence—Hemmetsberger cyclization to install the 4-benzyloxyindole, hydrogenolytic debenzylation to unmask the 4-hydroxyl, epoxide alkylation to install the beta-blocker side chain, and methyl ester saponification to enable amide coupling—has been fully validated in the published literature and proceeds with reproducible yields [1]. Research groups pursuing indole-based beta-blockers or dual-mechanism cardiovascular agents should prioritize this specific methyl ester over alternative esters or unprotected analogs to maintain fidelity with the established route.

Latent Phenol Protection for SAR Campaigns

For structure–activity relationship (SAR) campaigns around the 4-position of indole-2-carboxylates, the benzyl-protected methyl ester offers an ideal entry point [2]. The benzyl group can be cleaved quantitatively under neutral hydrogenolysis conditions (H₂/Pd-C) to reveal the free 4-hydroxyl without perturbing the methyl ester at C2, enabling independent functionalization of either position [2]. The 4-benzyloxy scaffold also serves as a negative control in 5α-reductase inhibition assays, since the 4-substituted acid shows Ki > 2,500 nM whereas the 5-substituted analog is a potent inhibitor (Ki = 40 nM) [3].

Mepindolol Process Chemistry Development

The 4-benzyloxyindole-2-carboxylic acid scaffold—of which the methyl ester is the direct precursor via saponification—is the key intermediate in the industrial synthesis of mepindolol, a non-selective beta-blocker used for glaucoma treatment [4]. Process chemistry groups scaling up mepindolol analogs or developing generic manufacturing routes can use the methyl ester as a stable, crystalline intermediate that is straightforward to handle and characterize compared to the free phenolic compound (4-hydroxy-2-methylindole), which is prone to oxidative degradation [4].

Hydrazide Library Synthesis for Antimicrobial Screening

4-Benzyloxyindole-2-carboxylic acid hydrazide, obtained by reaction of the methyl ester with hydrazine hydrate, serves as a versatile precursor for (arylidene)-hydrazide libraries that have been investigated for antibacterial activity [5]. The methyl ester provides a more reactive acylating agent for hydrazide formation compared to the free carboxylic acid, which would require pre-activation (e.g., via acid chloride or coupling reagent), thereby simplifying library synthesis workflows [5].

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